molecular formula C4H8ClF2N B2683782 3-Fluoro-3-(fluoromethyl)azetidine hydrochloride CAS No. 1823364-49-3

3-Fluoro-3-(fluoromethyl)azetidine hydrochloride

Cat. No. B2683782
CAS RN: 1823364-49-3
M. Wt: 143.56
InChI Key: IZGMGCZDLJDSMA-UHFFFAOYSA-N
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Description

3-Fluoro-3-(fluoromethyl)azetidine hydrochloride is a chemical compound with the CAS Number: 1823364-49-3. It has a linear formula of C4H8CLF2N . The compound is white to yellow solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7F2N.ClH/c5-1-4(6)2-7-3-4;/h7H,1-3H2;1H . This code represents the compound’s molecular structure. The compound has a molecular weight of 143.56 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 143.56 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Fluorinated Compounds in Drug Research

Fluorinated compounds, such as 5-fluorouracil, play a crucial role in cancer treatment. The incorporation of fluorine atoms into organic molecules can significantly alter the drug's metabolic stability, increase its lipophilicity, and improve its ability to penetrate cellular membranes. This modification can lead to enhanced drug efficacy and reduced toxicity, which is vital for chemotherapy agents.

5-Fluorouracil and Dihydropyrimidine Dehydrogenase (DPD) Activity

The metabolism of fluoropyrimidines like 5-FU is critically influenced by the activity of dihydropyrimidine dehydrogenase (DPD). Studies have shown that genetic polymorphisms in the DPYD gene, encoding for DPD, can lead to severe toxicity in patients treated with 5-FU due to reduced enzyme activity and subsequent drug accumulation (van Kuilenburg et al., 2003). This highlights the importance of genetic screening and personalized medicine in the use of fluoropyrimidine-based therapies.

Pharmacogenetics and Fluoropyrimidine Toxicity

Further research into pharmacogenetic markers has identified several genetic variants that predict toxicity to fluoropyrimidine therapy. These findings suggest that dose adjustments based on genetic profiling could mitigate the risk of adverse drug reactions, enhancing treatment safety and efficacy (Loganayagam et al., 2013).

Safety and Hazards

The compound is considered hazardous. Safety information suggests that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-fluoro-3-(fluoromethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-1-4(6)2-7-3-4;/h7H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGMGCZDLJDSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CF)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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